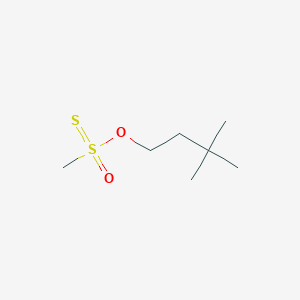

Methanesulfonothioic acid 3,3-dimethylbutyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methanesulfonothioic acid 3,3-dimethylbutyl ester is an organic compound known for its diverse applications in various fields, including medical, environmental, and industrial research. It is a colorless liquid with a pungent odor and is soluble in water and organic solvents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonothioic acid 3,3-dimethylbutyl ester involves several steps. One common method includes the acid-catalyzed alkylation of isobutene with ethylene to form a sulfate ester, which is then hydrolyzed to produce 3,3-dimethylbutanol . This intermediate can be further reacted with methanesulfonothioic acid under specific conditions to yield the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes that optimize yield and purity. The use of catalysts, controlled temperatures, and pressures are crucial to ensure efficient production. The exact methods may vary depending on the manufacturer and the intended application of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Methanesulfonothioic acid 3,3-dimethylbutyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may convert the ester into corresponding alcohols or thiols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methanesulfonothioic acid sulfone, while reduction could produce 3,3-dimethylbutanol.

Applications De Recherche Scientifique

Methanesulfonothioic acid 3,3-dimethylbutyl ester is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: It serves as a reagent in organic synthesis and catalysis.

Biology: The compound is used in biochemical assays and as a probe for studying enzyme mechanisms.

Industry: The ester is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which methanesulfonothioic acid 3,3-dimethylbutyl ester exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and influencing biochemical pathways. The exact mechanism can vary depending on the context of its use, such as in medicinal chemistry or industrial applications.

Comparaison Avec Des Composés Similaires

Methanesulfonothioic acid 3,3-dimethylbutyl ester can be compared with other similar compounds, such as:

- Methanesulfonothioic acid methyl ester

- Methanesulfonothioic acid ethyl ester

- Methanesulfonothioic acid propyl ester

These compounds share similar structural features but differ in their alkyl groups, which can influence their reactivity and applications. This compound is unique due to its specific alkyl group, which imparts distinct properties and makes it suitable for particular applications.

Activité Biologique

Methanesulfonothioic acid 3,3-dimethylbutyl ester (DMBE-MTS) is an organosulfur compound that has garnered attention for its biological activity, particularly concerning ion channels. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DMBE-MTS has the molecular formula C₇H₁₆O₂S₂ and is characterized by a methanesulfonothioic acid moiety linked to a 3,3-dimethylbutyl group. The unique combination of sulfur and oxygen in its structure contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that DMBE-MTS interacts with epithelial sodium channels (ENaC) and degenerin family proteins, which play critical roles in mechanosensation and pain perception. The compound's ability to modify these ion channels suggests potential therapeutic applications in managing conditions related to ion channel dysfunction.

Ion Channel Interaction

DMBE-MTS has been shown to affect the desensitization mechanisms of ENaC. Studies have demonstrated that this compound can alter the behavior of these channels under various physiological conditions. For instance, it has been utilized to investigate the modification rates of specific cysteine residues within the channel structure, revealing insights into conformational changes during channel activation and desensitization .

Comparative Analysis with Related Compounds

To better understand DMBE-MTS's unique properties, a comparison with other organosulfur compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methanesulfonic Acid | CH₃SO₃H | Strong acidity; widely used as an industrial solvent |

| Trifluoromethanesulfonic Acid | CF₃SO₃H | More acidic than methanesulfonic acid; used in fluorination |

| Butanethiosulfonic Acid | C₄H₉O₂S | Less sterically hindered; different biological activity |

| Methanethiol | CH₃SH | Simple thiol; distinct odor and lower boiling point |

DMBE-MTS is distinguished by its bulky alkyl group and sulfonothioic acid moiety, influencing its reactivity and biological interactions compared to other similar compounds .

Case Studies on Biological Activity

- Study on Epithelial Sodium Channels :

-

Mechanistic Insights :

- A study focused on the molecular determinants of desensitization in ENaC revealed that DMBE-MTS could stabilize certain conformations of the channel, affecting its response to ATP and other stimuli. This finding highlights the potential for DMBE-MTS in modulating ion channel activity in therapeutic contexts .

Potential Therapeutic Applications

Given its influence on ion channels, DMBE-MTS may have implications for treating conditions such as hypertension, pain disorders, and other diseases linked to ion channel dysfunction. Its ability to modulate ENaC activity could lead to novel therapeutic strategies targeting sodium balance and fluid retention in patients.

Propriétés

IUPAC Name |

3,3-dimethylbutoxy-methyl-oxo-sulfanylidene-λ6-sulfane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2S2/c1-7(2,3)5-6-9-11(4,8)10/h5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFRUOPYYDSVHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCOS(=O)(=S)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.